![molecular formula C11H18N2O2 B13318112 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13318112.png)
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol is an organic compound that features a pyridine ring, an ethylamine group, and an ethoxyethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 4-pyridineethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-pyridineethanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be adjusted to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of pyridine-4-carboxaldehyde.
Reduction: Formation of 2-(2-{[1-(Piperidin-4-yl)ethyl]amino}ethoxy)ethan-1-ol.
Substitution: Formation of various substituted ethoxyethanol derivatives.
科学的研究の応用
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2-{[1-(Pyridin-3-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with the pyridine ring at the 3-position.
2-(2-{[1-(Pyridin-2-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with the pyridine ring at the 2-position.
2-(2-{[1-(Piperidin-4-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the pyridine ring at the 4-position may confer distinct electronic properties compared to its isomers.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
2-[2-(1-pyridin-4-ylethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H18N2O2/c1-10(11-2-4-12-5-3-11)13-6-8-15-9-7-14/h2-5,10,13-14H,6-9H2,1H3 |
InChIキー |
PEBOVARYDRBXEN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=NC=C1)NCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


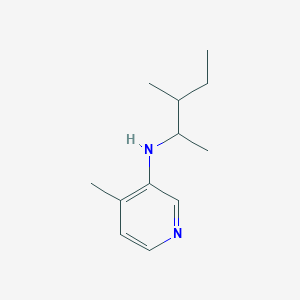
amine](/img/structure/B13318041.png)
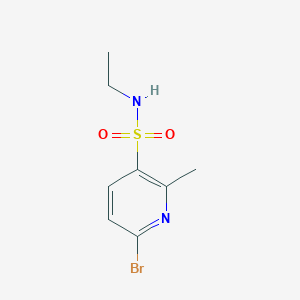
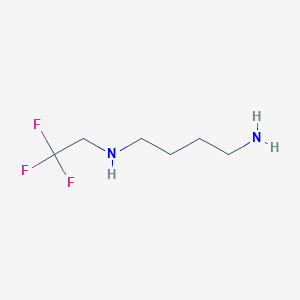
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal](/img/structure/B13318048.png)
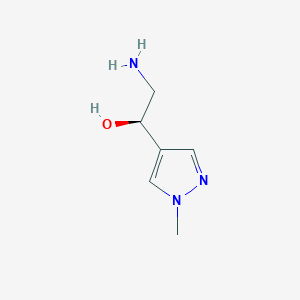
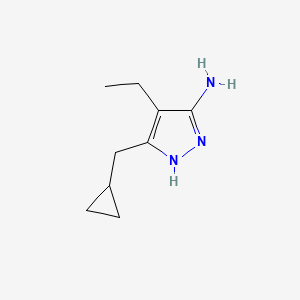
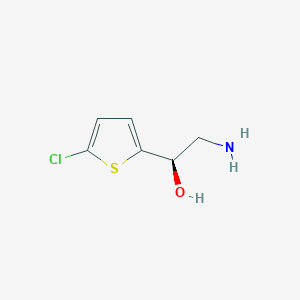
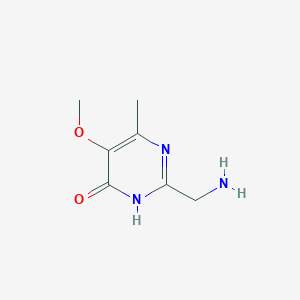
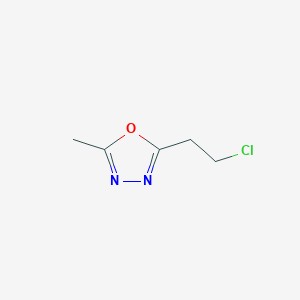
![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)
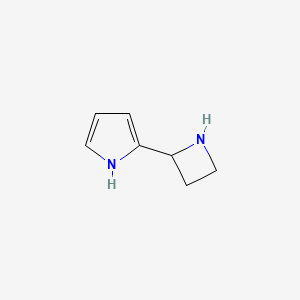
![4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid](/img/structure/B13318134.png)
